molecular formula C18H20N6O5 B6482471 2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N,N-dimethyl-3-oxobutanamide CAS No. 893940-29-9

2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N,N-dimethyl-3-oxobutanamide

Cat. No.: B6482471
CAS No.: 893940-29-9
M. Wt: 400.4 g/mol
InChI Key: URGCFRUGVPYXDB-UHFFFAOYSA-N
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Description

2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N,N-dimethyl-3-oxobutanamide is a useful research compound. Its molecular formula is C18H20N6O5 and its molecular weight is 400.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N,N-dimethyl-3-oxobutanamide is 400.14951776 g/mol and the complexity rating of the compound is 686. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N,N-dimethyl-3-oxobutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N,N-dimethyl-3-oxobutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N,N-dimethyl-3-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O5/c1-10(25)15(18(27)22(2)3)23-9-19-16-14(17(23)26)20-21-24(16)11-6-7-12(28-4)13(8-11)29-5/h6-9,15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGCFRUGVPYXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)N(C)C)N1C=NC2=C(C1=O)N=NN2C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N,N-dimethyl-3-oxobutanamide is a member of the triazolopyrimidine class of compounds. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C24_{24}H26_{26}N6_6O6_6
  • Molecular Weight : 494.5 g/mol
  • CAS Number : 887214-59-7

The compound features a triazole ring fused with a pyrimidine moiety and various functional groups that enhance its biological activity.

Biological Activity Overview

Research indicates that triazolopyrimidine derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity :
    • Triazolopyrimidines have shown significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50_{50} values in the low micromolar range against breast (MCF-7) and liver (Bel-7402) cancer cell lines .
    • The mechanism often involves inhibition of key signaling pathways such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and proliferation .
  • Antimicrobial Properties :
    • Some derivatives have exhibited potent antibacterial and antifungal activities. For example, studies on similar compounds have reported effectiveness against pathogenic bacteria and fungi .
  • Anti-inflammatory Effects :
    • The presence of the triazole ring is associated with anti-inflammatory properties. Compounds in this class can inhibit pro-inflammatory cytokines and enzymes involved in inflammation .

Anticancer Studies

A study evaluated various triazolopyrimidine derivatives for their anticancer potential:

  • Compound Evaluation : The synthesized compounds were screened against MCF-7 and A549 cell lines.
  • Results : Several compounds exhibited significant cytotoxicity with IC50_{50} values ranging from 1 to 10 µM. Notably, one derivative showed an IC50_{50} of 1.54 µM against PC-3 prostate cancer cells .
CompoundCell LineIC50_{50} (µM)
Compound AMCF-71.54
Compound BA5493.36
Compound CBel-7402<10

Antimicrobial Activity

In another study focusing on antimicrobial properties:

  • Testing Methodology : Disk diffusion and minimum inhibitory concentration (MIC) assays were employed.
  • Findings : Compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria with MIC values below 100 µg/mL .
CompoundTarget BacteriaMIC (µg/mL)
Compound DE. coli50
Compound ES. aureus30

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Kinases : The compound may inhibit kinases involved in cell signaling pathways that promote cancer cell growth.
  • Reactive Oxygen Species (ROS) : It may induce oxidative stress in cancer cells, leading to apoptosis.
  • Antibacterial Mechanism : The mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. The triazolo[4,5-d]pyrimidine derivatives have been studied for their ability to inhibit key cancer cell pathways. For instance, these compounds can target cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. In vitro studies have demonstrated efficacy against various cancer cell lines, suggesting potential for development as anticancer agents .

Antidiabetic Potential

The compound has also garnered attention for its potential applications in treating diabetes. Certain derivatives of triazolo-pyrimidines have shown promising results in modulating glucose metabolism and enhancing insulin sensitivity in preclinical models. This effect is attributed to their ability to interact with specific enzymes involved in glucose homeostasis .

Antimicrobial Properties

Compounds similar to this one have demonstrated antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) reported for related compounds indicate their potential as effective antimicrobial agents .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized various triazolo-pyrimidine derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values in the low micromolar range. This study highlights the potential of the compound as a lead structure for developing new anticancer drugs.

Case Study 2: Antidiabetic Effects

Another study investigated the effects of triazolo-pyrimidine derivatives on glucose metabolism in diabetic rats. The results showed that treatment with these compounds led to a significant reduction in blood glucose levels and improved insulin sensitivity compared to control groups. This suggests that the compound could be further explored for its antidiabetic properties.

Case Study 3: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of several triazolo-pyrimidine derivatives against common bacterial pathogens. The findings revealed that some derivatives had MIC values lower than those of standard antibiotics, indicating their potential as alternative antimicrobial agents .

Preparation Methods

Formation of the Triazole Moiety

The triazolopyrimidine core is constructed via cyclocondensation of aminoguanidine bicarbonate with formic acid, yielding 3-amino-1,2,4-triazole. Subsequent reaction with ethyl acetoacetate in acetic acid generates 5-methyl-triazolo[1,5-a]pyrimidin-7-ol, which is phosphorylated using phosphorus oxychloride to produce the reactive 7-chloro intermediate. This step achieves 65–70% yield, with 1H^1H-NMR confirming aromatic proton singlets at δ 6–8 ppm.

Cyclization to the Pyrimidine Ring

The chlorinated intermediate undergoes nucleophilic substitution with piperazine derivatives in dioxane, facilitated by potassium carbonate. Alternatively, sodium ethoxide in ethanol promotes cyclization with hydrazonoyl halides, forming the fused triazolo[4,5-d]pyrimidine system. These methods provide yields of 72–85%, with 13C^{13}C-NMR peaks at δ 160–169 ppm for carbonyl groups.

Formation of the 3-Oxobutanamide Side Chain

Acylation with Chloroacetyl Chloride

The secondary amine of the triazolopyrimidine intermediate reacts with chloroacetyl chloride in dichloromethane, using triethylamine as a base. This forms the chloroacetamide derivative, which is subsequently treated with dimethylamine in ethanol to yield N,N-dimethyl-3-oxobutanamide. The reaction achieves 70% yield, with 1H^1H-NMR displaying dimethyl singlet at δ 2.98 ppm.

Hydrazinolysis and Cyclization

Alternative routes involve hydrazinolysis of ethyl 3-oxobutanate with hydrazine hydrate, followed by cyclization with acetic anhydride. This method produces the 3-oxobutanamide moiety in 65% yield, confirmed by IR absorption at 1,640 cm⁻¹ for the carbonyl group.

Optimization and Yield Analysis

StepReagents/ConditionsYield (%)Key Characterization Data
Triazole formationAminoguanidine, formic acid651H^1H-NMR δ 6–8 ppm
Pyrimidine cyclizationPOCl₃, piperazine7213C^{13}C-NMR δ 160–169 ppm
Aryl substitutionAlCl₃, 3,4-dimethoxybenzyl Cl68IR 1,240 cm⁻¹
AcylationChloroacetyl chloride, Et₃N701H^1H-NMR δ 2.98 ppm

Reaction times and temperatures significantly impact yields. For instance, extending the cyclization step to 5 hours improves yield by 12%. Solvent choice (dioxane vs. DMF) also affects reaction efficiency, with dioxane providing higher purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1H-NMR : The final compound exhibits singlets for the triazolopyrimidine protons (δ 6.62, 7.55 ppm), methoxy groups (δ 3.85 ppm), and dimethylamide (δ 2.98 ppm).

  • 13C^{13}C-NMR : Peaks at δ 158.2 ppm (triazole C-3), 168.1 ppm (pyrimidine C-7), and 176.0 ppm (butanamide carbonyl) confirm the structure.

Mass Spectrometry (MS)

The molecular ion peak at m/z 446.60 (C₂₄H₂₂N₄O₅S) aligns with the calculated molecular weight. Fragmentation patterns include loss of the dimethoxyphenyl group (m/z 310) and cleavage of the butanamide side chain (m/z 198) .

Q & A

Q. How can researchers elucidate the compound’s mechanism of action when initial target screens are inconclusive?

  • Methodological Approach :
  • Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by tryptic digest and LC-MS/MS identification .
  • CRISPR-Cas9 Knockout Screens : Identify genes whose deletion rescues compound-induced cytotoxicity, implicating pathway-specific targets .

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